Methanamine, N-[(pentafluorophenyl)methylene]-
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Overview
Description
Methanamine, N-[(pentafluorophenyl)methylene]- is a chemical compound with the molecular formula C8H6F5N It is a derivative of methanamine, where the hydrogen atoms are replaced by a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(pentafluorophenyl)methylene]- typically involves the reaction of methanamine with pentafluorobenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_3\text{NH}_2 + \text{C}_6\text{F}_5\text{CHO} \rightarrow \text{CH}_3\text{N}=\text{CHC}_6\text{F}_5 ]
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of Methanamine, N-[(pentafluorophenyl)methylene]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Methanamine, N-[(pentafluorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanamine, N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methanamine: The parent compound with a simpler structure.
Pentafluorobenzaldehyde: A precursor used in the synthesis of Methanamine, N-[(pentafluorophenyl)methylene]-.
N-[(Pentafluorophenyl)methylene]ethanamine: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
Methanamine, N-[(pentafluorophenyl)methylene]- is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62454-76-6 |
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Molecular Formula |
C8H4F5N |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
N-methyl-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C8H4F5N/c1-14-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H3 |
InChI Key |
DDUDUXZREQJQMU-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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